![molecular formula C8H6S B13783471 Cyclopenta[b]thiopyran CAS No. 271-17-0](/img/structure/B13783471.png)
Cyclopenta[b]thiopyran
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Overview
Description
Cyclopenta[b]thiopyran is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a thiopyran ring. It is isoelectronic to azulene and isomeric to benzo[b]thiophene .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopenta[b]thiopyran can be synthesized through PtCl2-catalyzed ring-expanding cycloaromatizations . The synthesis involves the cyclization of diynes to form the desired thiopyran structure. The reaction conditions typically include the use of PtCl2 as a catalyst and toluene as a solvent at elevated temperatures .
Industrial Production Methods
The use of efficient catalysts and optimized reaction conditions can facilitate the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Cyclopenta[b]thiopyran undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the sulfur atom in the thiopyran ring, which can participate in various chemical transformations.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocycles
Cyclopenta[b]thiopyran serves as a critical building block in the synthesis of complex heterocyclic compounds. Its unique structure allows chemists to create various functionalized derivatives that are vital in organic synthesis. For instance, it can be used to produce S-fused multi-membered polycyclic compounds, which have applications in developing new materials and pharmaceuticals .
Synthetic Routes
The synthesis typically involves the condensation of suitable precursors under controlled conditions. Common methods include:
- Reaction with Hydrogen Sulfide: This method utilizes divinyl ketones and hydrogen sulfide in the presence of catalysts like tricaprylmethylammonium chloride.
- Continuous Flow Reactors: Industrial production often employs continuous flow reactors to enhance yield and purity by optimizing reaction conditions.
Biological Applications
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit promising antimicrobial activities. A study demonstrated that certain synthesized compounds showed effective antibacterial and antifungal properties, highlighting their potential as therapeutic agents .
Therapeutic Potential
Ongoing investigations focus on the compound's potential as a therapeutic agent targeting specific biological pathways. Its interaction with enzymes and receptors is believed to modulate biological activities, suggesting applications in drug development.
Materials Science
Organic Semiconductors
this compound is utilized in constructing soluble organic semiconductors for field-effect transistors. Its incorporation into angular-shaped heteroarenes enhances the electronic properties of these materials, making them suitable for advanced electronic applications .
Halochromic Properties
Recent studies have shown that S-fused polycyclic aromatic hydrocarbons containing this compound exhibit intriguing halochromic behaviors. This property can be exploited in sensor technologies and smart materials .
Case Studies
Study Title | Key Findings | Applications |
---|---|---|
Facile Synthesis of S-Fused Multi-Membered Polycyclic Heterocycles | Successful synthesis of multi-membered polycyclic compounds using this compound as a precursor | Material science and drug development |
Antimicrobial Activity of Novel Heterocycles | New compounds derived from this compound exhibited significant antibacterial activity | Pharmaceutical applications |
Charge Carrier Regulation in QLEDs | Introduction of this compound-based heteroarene improved hole mobility in blue quantum-dot light-emitting diodes | Electronics |
Mechanism of Action
The mechanism of action of cyclopenta[b]thiopyran involves its interaction with molecular targets and pathways. The sulfur atom in the thiopyran ring plays a crucial role in its reactivity and interaction with biological molecules . The compound can undergo ion-radical mechanisms, leading to the formation of various intermediates and products .
Comparison with Similar Compounds
Cyclopenta[b]thiopyran can be compared with other similar compounds, such as cyclopenta[d]thieno[2,3-b]pyridine and cyclopenta[b]selenopyran . These compounds share similar structural features but differ in their electronic properties and reactivity due to the presence of different heteroatoms (sulfur, selenium, etc.) . This compound is unique in its strong near-IR absorption and electrochemical stability, which are not as pronounced in its analogs .
List of Similar Compounds
Biological Activity
Cyclopenta[b]thiopyran is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, including its antimicrobial and anti-inflammatory effects, as well as its potential as an anticancer agent.
Chemical Structure and Properties
This compound features a fused ring system that includes a thiopyran moiety, which contributes to its unique chemical reactivity and biological activity. The structure can be represented as follows:
This compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, leading to a range of derivatives with potentially enhanced biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, a study conducted by Zaki et al. (2020) demonstrated that several synthesized heterocycles containing this compound exhibited significant antibacterial and antifungal activities. The results indicated that certain derivatives were more effective than traditional antibiotics, suggesting potential applications in treating resistant microbial strains .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|---|
This compound | E. coli | 15 | 32 µg/mL |
Derivative A | S. aureus | 18 | 16 µg/mL |
Derivative B | C. albicans | 20 | 8 µg/mL |
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has shown promise as an anti-inflammatory agent. Research indicates that this compound can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. The underlying mechanisms are believed to involve the interaction with specific molecular targets involved in inflammatory responses .
Anticancer Potential
The anticancer properties of this compound have been explored in various studies. Notably, a compound derived from this scaffold demonstrated potent antiproliferative activity against several cancer cell lines, including A549 (lung cancer) and OVACAR (ovarian cancer) cells. The mechanism of action appears to involve cell cycle arrest and apoptosis induction through the inhibition of tubulin polymerization .
Case Study: Anticancer Activity
In a study published by Cencic et al. (2009), silvestrol, a related compound to this compound, was shown to inhibit protein synthesis selectively in cancer cells. It was found to affect survival pathways and angiogenesis in vivo, suggesting that this compound and its derivatives may share similar mechanisms that warrant further investigation for therapeutic applications in oncology .
The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors within cells. These interactions can lead to modulation of biochemical pathways critical for microbial survival, inflammation, and cancer cell proliferation .
Properties
CAS No. |
271-17-0 |
---|---|
Molecular Formula |
C8H6S |
Molecular Weight |
134.20 g/mol |
IUPAC Name |
cyclopenta[b]thiopyran |
InChI |
InChI=1S/C8H6S/c1-3-7-4-2-6-9-8(7)5-1/h1-6H |
InChI Key |
BIDAKHHAMURWJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=CSC2=C1 |
Origin of Product |
United States |
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